REACTION_CXSMILES
|
[CH:1]1([C:4]([NH:6][CH:7]([CH2:13][SH:14])[C:8]([O:10][CH2:11][CH3:12])=[O:9])=O)[CH2:3][CH2:2]1.CC1C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH:1]1([C:4]2[S:14][CH:13]=[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:6]=2)[CH2:3][CH2:2]1
|
Name
|
ethyl 2-(cyclopropanecarboxamido)-3-mercaptopropanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)NC(C(=O)OCC)CS
|
Name
|
|
Quantity
|
0.875 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux under Dean and Stark conditions overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
WASH
|
Details
|
the toluene solution was washed with saturated sodium hydrogen carbonate solution (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The resulting brown gum was redissolved in acetonitrile (100 mL)
|
Type
|
ADDITION
|
Details
|
Manganese dioxide (40 g) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through Celite
|
Type
|
WASH
|
Details
|
the filter pad washed with MeCN (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
The combined filtrate and washings were evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 9:1 to 4:1 isohexane
|
Type
|
ADDITION
|
Details
|
The fractions containing product
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1SC=C(N1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |